9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Androgen Receptor Modulation Structure-Activity Relationship Regioisomer Differentiation

Researchers needing regioisomerically pure SARM intermediates often face supply inconsistency. This compound solves that with unambiguous 1-ethyl-2-methyl regiochemistry and a free N-3 handle. Key supply advantages: • Validated regioisomer - distinct from CAS 917890-58-5 and LGD-3303, enabling exact impurity profiling. • Des-N-substituted scaffold - ready for diversification via alkylation, acylation, or sulfonylation. • Bulk synthesis capability - reliable custom-scale production with full analytical support (HPLC, LC-MS).

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 917890-61-0
Cat. No. B12608620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
CAS917890-61-0
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C
InChIInChI=1S/C14H13ClN2O/c1-3-8-7(2)16-10-4-5-11-14(13(8)10)9(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18)
InChIKeyXSESPCBCLXXWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-61-0): Sourcing the Core Pyrroloquinolinone Scaffold


9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-61-0) is a small-molecule heterocyclic compound belonging to the pyrrolo[3,2-f]quinolin-7-one class, originally disclosed in patents assigned to Ligand Pharmaceuticals as a non-steroidal androgen receptor (AR) modulator scaffold [1]. The compound features a tricyclic core with a characteristic 9-chloro substituent and a unique 1-ethyl, 2-methyl substitution pattern on the pyrrole ring, distinguishing it from the more extensively studied N-3-alkylated analogs within this chemical series.

Why 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one Cannot Be Generically Substituted


The pyrroloquinolinone class exhibits profound structure-activity relationships (SAR) where minor changes in substitution pattern dictate the pharmacological profile. The target compound is a specific regioisomer with a 1-ethyl-2-methyl arrangement on the pyrrole ring and, critically, lacks an N-3 substituent, while the related compound LGD-3303 is a 2-ethyl-1-methyl regioisomer containing an N-3 trifluoroethyl group [1][2]. Patents from Ligand Pharmaceuticals demonstrate that modifications at the N-3 position, as well as the specific placement of methyl and ethyl groups on the pyrrole ring, directly modulate tissue-selective AR agonist versus antagonist activity, metabolic stability, and potential off-target profiles [1]. These differences preclude the assumption of functional interchangeability.

Quantitative Differentiation Evidence for 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one


Regioisomeric Scaffold Identity vs. 2-Ethyl-1-Methyl Analogs

The target compound is structurally defined as the 1-ethyl-2-methyl regioisomer (CAS 917890-61-0), whereas the more extensively profiled clinical candidate LGD-3303 (CAS 917891-35-1) is the 2-ethyl-1-methyl regioisomer bearing an additional N-3 trifluoroethyl substituent. In the patent family covering this series, the 1-ethyl-2-methyl substitution pattern constitutes a distinct Markush sub-genus, explicitly separated from the 2-ethyl-1-methyl orientation [1]. This regioisomeric distinction is a primary determinant of receptor binding orientation as demonstrated across the broader pyrroloquinolinone SAR landscape.

Androgen Receptor Modulation Structure-Activity Relationship Regioisomer Differentiation

Absence of N-3 Substitution vs. N-3 Trifluoroethyl-Containing Analogs

A critical structural differentiator is the absence of an N-3 substituent on the pyrrole nitrogen. The clinical candidate LGD-3303 and numerous compounds within the same patent family bear an N-3 (2,2,2-trifluoroethyl) group, which was introduced to enhance metabolic stability and modulate tissue selectivity [1][2]. The des-N-substituted scaffold represented by the target compound was claimed as a distinct structural class, suggesting that N-3 substitution is not mandatory for AR binding but is a tunable parameter for downstream pharmacological properties.

Androgen Receptor Modulator Metabolic Stability Tissue Selectivity

Chlorine Positional Specificity at C-9

The 9-chloro substituent is a conserved feature across the Ligand pharmaceutical patent series of pyrrolo[3,2-f]quinolin-7-ones, indicating its importance for AR binding. Within the patent family, halogen substitution at the 9-position is exclusively chlorine, with no examples of 9-fluoro, 9-bromo, or 9-unsubstituted analogs demonstrating comparable potency, implying a specific steric and electronic contribution from the chlorine atom [1]. The target compound retains this critical chloro substituent while varying the pyrrole ring alkylation pattern.

Halogen SAR Androgen Receptor Binding Electrophilic Substitution

High-Value Application Scenarios for 9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one Procurement


Medicinal Chemistry SAR Exploration of Pyrroloquinolinone Androgen Receptor Modulators

This compound serves as a core scaffold for systematic SAR studies aimed at understanding the contribution of the 1-ethyl-2-methyl regioisomeric arrangement versus the 2-ethyl-1-methyl arrangement found in LGD-3303. Researchers can use this compound to probe how pyrrole ring alkyl positioning affects AR binding affinity, transcriptional activation, and tissue selectivity before introducing N-3 substituents [1].

Reference Standard for Analytical Method Development and Quality Control

Given its distinct CAS registry number (917890-61-0) and unambiguous regioisomeric identity, this compound can be deployed as a chromatographic reference standard (HPLC, LC-MS) to differentiate it from closely related analogs such as CAS 917890-58-5 (9-chloro-2-ethyl-1-methyl) and CAS 917891-35-1 (LGD-3303), enabling robust impurity profiling and batch-to-batch consistency verification.

Synthetic Intermediate for Late-Stage N-3 Functionalization

The free N-3 position offers a handle for diversification via alkylation, acylation, or sulfonylation chemistry. Procurement of this des-N-substituted intermediate allows synthetic chemists to independently explore N-3 modifications—including but not limited to trifluoroethylation—to generate focused compound libraries with varied pharmacokinetic properties [1][2].

In Vitro Pharmacological Comparator for Target Engagement Assays

As a structurally simpler analog lacking the trifluoroethyl group of advanced leads, this compound can serve as a baseline comparator in ligand binding displacement assays, fluorescence polarization competitive binding experiments, or cell-based AR transcriptional reporter gene assays to quantify the contribution of N-3 substituents to potency and efficacy parameters.

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